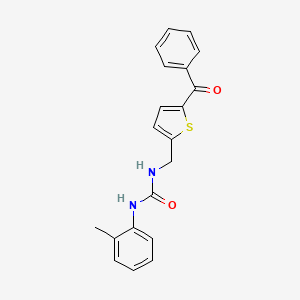

1-((5-Benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-[(5-benzoylthiophen-2-yl)methyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-14-7-5-6-10-17(14)22-20(24)21-13-16-11-12-18(25-16)19(23)15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJFDKFJIWEPLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-Benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula CHNOS and a molecular weight of 350.44 g/mol, has been synthesized and studied for various pharmacological effects, including antitumor, antibacterial, and antifungal properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of urea derivatives, including 1-((5-benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against non-small cell lung cancer (EKVX), leukemia (RPMI-8226), and ovarian cancer (OVCAR-4) with GI values ranging from 15.1 to 28.7 μM .

| Cell Line | GI50 (μM) |

|---|---|

| EKVX (Lung Cancer) | 1.7 |

| RPMI-8226 (Leukemia) | 21.5 |

| OVCAR-4 (Ovarian) | 25.9 |

| PC-3 (Prostate) | 28.7 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In a study investigating various urea derivatives, it was found that certain modifications to the urea structure significantly enhanced antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 0.03–0.06 μg/mL for S. aureus and 0.06–0.12 μg/mL for S. pyogenes .

The biological activity of 1-((5-benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea is believed to stem from its ability to interact with specific molecular targets within cells:

- Antitumor Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Antibacterial Mechanism : It likely disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways.

Case Study: Anticancer Activity

In a controlled study, the anticancer efficacy of several urea derivatives was compared, revealing that 1-((5-benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea displayed superior activity against multiple cancer cell lines compared to traditional chemotherapeutic agents like sulofenur . The study emphasized the importance of structural modifications in enhancing biological activity.

Research on Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications on the aromatic rings significantly influenced both the potency and selectivity of the compounds against different cancer types . The presence of the benzoylthiophene moiety was crucial for maintaining high levels of biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and molecular features of 1-((5-Benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea and related urea derivatives:

Key Differences and Implications

The thio-urea analogue () replaces the urea oxygen with sulfur, altering hydrogen-bonding capacity and possibly increasing metabolic stability .

Molecular Weight and Polarity :

- The target compound (350.4 g/mol) is heavier than simpler urea derivatives like 3l (480.95 g/mol with bromine) and the tetrahydrofuran-piperidine analogue (317.4 g/mol), suggesting varied solubility and bioavailability .

Electronic Effects :

- Electron-withdrawing groups (e.g., bromine in 3l , trifluoromethyl in fluazuron) may enhance electrophilic reactivity, whereas the benzoyl group in the target compound could stabilize resonance structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.